3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid
Overview
Description
3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C23H31NO5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-isopropyl-5-methylphenoxy)propyl](2-phenylethyl)amine oxalate is 401.22022309 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
However, it's important to note that compounds with complex structures like the one mentioned often play roles in the development of pharmaceuticals, materials science, and chemical synthesis processes. They might be investigated for their biological activity, interaction with biological receptors, or as intermediates in the synthesis of more complex molecules. Research in these areas typically focuses on understanding the compound's properties, such as its stability, reactivity, and potential biological effects.
For detailed and specific information regarding the scientific research applications of "3-(2-isopropyl-5-methylphenoxy)propylamine oxalate," access to specialized chemical databases or direct inquiries to researchers working in relevant fields of chemistry and pharmacology would be necessary. These resources could provide insights into whether the compound has been studied and any potential applications it might have.
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.C2H2O4/c1-17(2)20-11-10-18(3)16-21(20)23-15-7-13-22-14-12-19-8-5-4-6-9-19;3-1(4)2(5)6/h4-6,8-11,16-17,22H,7,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRRQYCRXHNWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCNCCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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